(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethynyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Ethynyl Group: The ethynyl group is introduced via alkylation or acylation reactions using ethynylating agents such as ethynyl bromide or ethynyl lithium.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of alkenes or alkanes
Substitution: Formation of substituted amines
Scientific Research Applications
(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxamide
- (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylate
Uniqueness
(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid is unique due to the presence of both the ethynyl group and the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2763741-58-6 |
---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
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